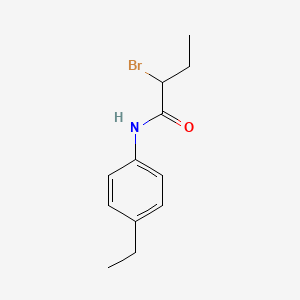

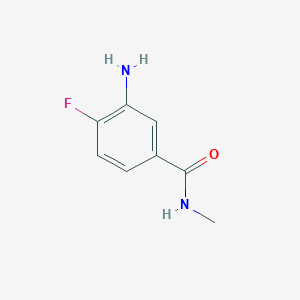

3-amino-4-fluoro-N-methylbenzamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-Amino-4-fluoro-N-methylbenzamide is a compound that is structurally related to various benzamide derivatives with potential applications in medicinal chemistry and material science. While the specific compound is not directly studied in the provided papers, related compounds and their synthesis, molecular structure, chemical reactions, and physical and chemical properties have been explored, which can provide insights into the behavior and characteristics of 3-amino-4-fluoro-N-methylbenzamide.

Synthesis Analysis

The synthesis of related benzamide compounds involves multistep reactions, often starting with simple aromatic or heteroaromatic compounds. For instance, the synthesis of fluorescent aminonaphthalic anhydrides from N-fluorobenzamides involves a formal [4+2] cycloaddition reaction, indicating the potential for complex ring systems to be formed from benzamide derivatives . Similarly, the synthesis of an F-18 fluorobenzyl analogue of DASB from a benzamide precursor suggests that benzamide derivatives can be functionalized with various substituents, including fluorine-containing groups . These methods could potentially be adapted for the synthesis of 3-amino-4-fluoro-N-methylbenzamide.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is often characterized by X-ray crystallography and supported by computational methods such as density functional theory (DFT). For example, the crystal structure of a methoxybenzamide derivative was determined, and the bond lengths and angles were compared with DFT calculations . This approach could be applied to determine the molecular structure of 3-amino-4-fluoro-N-methylbenzamide and predict its electronic properties.

Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions, including cycloadditions, substitutions, and transformations into other functional groups. The transformation of naphthalic anhydride products into naphthalimides and the condensation reactions to form indazole carboxamides are examples of the chemical versatility of benzamide compounds. These reactions could be relevant to the chemical behavior of 3-amino-4-fluoro-N-methylbenzamide.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as solubility, fluorescence, and biological activity, are influenced by their molecular structure. The fluorescent features of aminonaphthalic anhydrides and the antiproliferative activity of an indazole carboxamide derivative highlight the potential for benzamide derivatives to possess unique and useful properties. The influence of substituents on these properties is significant, as seen in the case of 3-aminobenzamide's ability to enhance the toxic effects of certain chemicals and increase sister-chromatid exchanges in cells exposed to alkylating agents .

安全和危害

This compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed, and may cause skin and eye irritation, as well as respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapors, and avoiding contact with skin and eyes . Personal protective equipment should be used, and adequate ventilation should be ensured .

作用机制

Target of Action

A structurally similar compound, n-methylbenzamide, is known to be a potent inhibitor of pde10a (phosphodiesterase 10a) . PDE10A is a protein abundant only in brain tissue , playing a crucial role in signal transduction by regulating the intracellular concentration of cyclic nucleotides.

Mode of Action

If it shares a similar mechanism with N-Methylbenzamide, it might act as an inhibitor of its target enzyme, potentially blocking the enzymatic activity and thus altering the concentration of cyclic nucleotides within the cell .

Biochemical Pathways

By inhibiting PDE10A, the compound could potentially affect these pathways and their downstream effects .

Result of Action

If it acts similarly to N-Methylbenzamide, it might lead to an increase in the levels of cyclic nucleotides in the cells, potentially affecting various cellular processes regulated by these signaling molecules .

属性

IUPAC Name |

3-amino-4-fluoro-N-methylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FN2O/c1-11-8(12)5-2-3-6(9)7(10)4-5/h2-4H,10H2,1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHANKIGJOCDPNG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

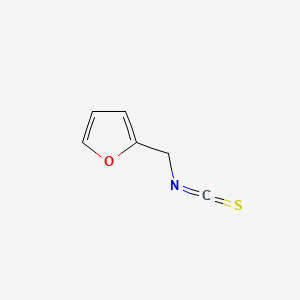

CNC(=O)C1=CC(=C(C=C1)F)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40649432 |

Source

|

| Record name | 3-Amino-4-fluoro-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40649432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-amino-4-fluoro-N-methylbenzamide | |

CAS RN |

639858-50-7 |

Source

|

| Record name | 3-Amino-4-fluoro-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40649432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6,8-dichloro-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B1293949.png)